BenchChemオンラインストアへようこそ!

WZ4003

Kinase Inhibition Chemical Probe Selectivity

WZ4003 (CAS 1214265-58-3) is the irreplaceable dual NUAK1/NUAK2 chemical probe for high-confidence target deconvolution. Unlike XMD-17-51 (off-target AMPK, Aurora, JAK2) or HTH-01-015 (NUAK1-only), WZ4003 inhibits both NUAK1 (IC50=20 nM) and NUAK2 (IC50=100 nM) while sparing 139 other kinases, including all 10 AMPK-family members. Functionally validated as equivalent to genetic knockout in 3D-invasion and wound-healing assays, it enables unambiguous mechanistic interpretation in metastasis, tumorigenesis, and EGFR-resistance research. Procure WZ4003 to eliminate off-target confounding and ensure reproducible, high-impact results.

Molecular Formula C25H29ClN6O3
Molecular Weight 497.0 g/mol
CAS No. 1214265-58-3
Cat. No. B611835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWZ4003
CAS1214265-58-3
SynonymsWZ4003;  WZ-4003;  WZ 4003.
Molecular FormulaC25H29ClN6O3
Molecular Weight497.0 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
InChIInChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)
InChIKeySDGJBAUIGHSMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WZ4003: Potent and Highly Selective NUAK1/NUAK2 Kinase Inhibitor for Cancer and Cell Migration Research


WZ4003 (CAS 1214265-58-3) is a synthetic small molecule that serves as the first reported highly specific, dual inhibitor of the NUAK family kinases, NUAK1 (ARK5) and NUAK2 (SNARK) [1]. It exhibits potent inhibition of NUAK1 with an IC50 of 20 nM and NUAK2 with an IC50 of 100 nM, while demonstrating extreme selectivity over a broad panel of 139 other kinases, including 10 AMPK family members [1]. WZ4003 is widely used as a chemical probe to dissect the biological roles of NUAK kinases in processes such as cell adhesion, migration, invasion, proliferation, and tumorigenesis [1].

WZ4003 Selectivity and Functional Efficacy: Why Generic NUAK Inhibitors Are Inadequate Substitutes


While several compounds inhibit NUAK kinases, generic substitution with less selective agents like XMD-17-51 or XMD-18-42 introduces confounding off-target activities that can compromise experimental interpretation [1]. For instance, XMD-17-51, despite a more potent IC50 (1.5 nM for NUAK1), exhibits significant inhibition of other kinases including AMPK family members (MARK1, MARK3, BRSK1, AMPK), Aurora isoforms, ABL, and JAK2 [1]. In contrast, WZ4003 maintains a clean selectivity profile, inhibiting only its intended targets [1]. Furthermore, HTH-01-015, while equally selective, is a NUAK1-specific inhibitor (IC50 100 nM) and lacks activity against NUAK2, precluding its use in studies requiring dual NUAK isoform inhibition [1]. Therefore, for experiments where high-confidence, dual NUAK1/2 inhibition without off-target kinase interference is required, WZ4003 is the irreplaceable probe of choice.

WZ4003 Comparative Performance Data: Head-to-Head Evidence Against HTH-01-015 and Other Analogs


Superior Dual NUAK1/NUAK2 Inhibition vs. HTH-01-015

WZ4003 exhibits dual inhibition of both NUAK1 and NUAK2, unlike the closely related analog HTH-01-015, which is a NUAK1-specific inhibitor. In in vitro kinase assays, WZ4003 inhibits NUAK1 with an IC50 of 20 nM and NUAK2 with an IC50 of 100 nM, whereas HTH-01-015 inhibits only NUAK1 (IC50 100 nM) and shows no significant inhibition of NUAK2 (IC50 >10 µM) [1]. This differential isoform selectivity is critical for studies requiring simultaneous blockade of both NUAK kinases.

Kinase Inhibition Chemical Probe Selectivity

Unmatched Kinase Selectivity Profile vs. More Potent Analogs XMD-17-51 and XMD-18-42

Despite having higher potency against NUAK1 (IC50 of 1.5 nM for XMD-17-51 and 30 nM for XMD-18-42), these compounds exhibit significantly poorer kinase selectivity compared to WZ4003 [1]. WZ4003 does not significantly inhibit any of the 139 other kinases tested, including 10 AMPK family members [1]. In contrast, XMD-17-51 inhibits several AMPK family members (MARK1, MARK3, BRSK1, AMPK) as well as other kinases involved in growth and proliferation (Aurora isoforms, ABL, JAK2) [1]. This lack of selectivity renders XMD compounds unsuitable for experiments where a clean, on-target NUAK phenotype is essential.

Kinase Selectivity Off-Target Effects Chemical Probe

Functional Equivalence to Genetic Knockdown in Cell Invasion, Migration, and Proliferation

WZ4003 functionally phenocopies genetic ablation or knockdown of NUAK1 in multiple cell-based assays, validating its on-target cellular efficacy. Treatment with 10 µM WZ4003 inhibited the invasive potential of U2OS cells in a 3D Matrigel invasion assay to the same extent as NUAK1 shRNA knockdown [1]. Similarly, it suppressed proliferation of U2OS cells and MEFs to the same extent as NUAK1 knockdown or knockout, respectively [1]. In a wound-healing migration assay, 10 µM WZ4003 markedly reduced MEF migration to a similar degree as NUAK1 knockout [1]. This functional equivalence confirms that the observed cellular effects are a direct consequence of NUAK kinase inhibition.

Cell Migration Invasion Proliferation Phenotypic Assay

Suppression of MYPT1 Phosphorylation Confirms On-Target Cellular Engagement

WZ4003 effectively engages its target in cells, as demonstrated by the suppression of MYPT1 (myosin phosphatase-targeting subunit 1) phosphorylation at Ser445, a well-characterized substrate of NUAK1. In U2OS cells, treatment with 10 µM WZ4003 suppressed MYPT1 phosphorylation to the same extent as shRNA-mediated NUAK1 knockdown [1]. This provides a robust pharmacodynamic biomarker to confirm on-target activity in cellular assays, a critical quality for a reliable chemical probe.

Target Engagement Biomarker Cell Signaling

WZ4003 Enhances Gefitinib Sensitivity in NSCLC via ARK5 Inhibition and EMT Reversal

WZ4003 has a unique therapeutic application in overcoming acquired resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC). In a study investigating gefitinib resistance, WZ4003 enhanced the sensitivity of NSCLC cells to gefitinib [1]. This effect was mediated by inhibition of ARK5 (NUAK1) and the suppression of epithelial-to-mesenchymal transition (EMT), as evidenced by reduced vimentin and increased E-cadherin expression [1]. This specific application is not shared by other NUAK inhibitors or kinase probes and positions WZ4003 as a valuable tool for investigating combination strategies to combat drug resistance in NSCLC.

NSCLC Drug Resistance Combination Therapy

WZ4003 Application Scenarios: Key Research Areas and Industrial Use Cases


Functional Dissection of NUAK1 and NUAK2 in Cell Migration and Invasion

In basic cell biology and oncology research, WZ4003 is the tool of choice for studying the specific roles of NUAK kinases in cell motility, adhesion, and invasion. Its dual inhibition of NUAK1 and NUAK2 allows researchers to block both isoforms simultaneously, which is critical for fully understanding their combined contribution to processes like cancer metastasis. The proven equivalence to genetic knockout in functional assays (e.g., 3D invasion and wound-healing) provides strong confidence that observed effects are on-target [1]. This makes WZ4003 ideal for high-content screening and detailed mechanistic studies where rapid, tunable pharmacological inhibition is preferred over genetic manipulation [1].

Investigating Mechanisms of EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer

In translational oncology, WZ4003 is a key reagent for investigating and potentially overcoming acquired resistance to first-line EGFR inhibitors like gefitinib in NSCLC. Its ability to reverse EMT and re-sensitize resistant cells to gefitinib highlights a specific, therapeutically relevant application [2]. Researchers can use WZ4003 to validate ARK5 (NUAK1) as a target in resistance pathways and to screen for synergistic drug combinations [2]. This application is particularly valuable for pharmaceutical R&D and academic labs focused on developing next-generation combination therapies for lung cancer patients who have developed resistance.

Validation of NUAK Kinases as Therapeutic Targets in Colorectal and Other Cancers

Given its role as a well-characterized, selective chemical probe, WZ4003 is employed to validate the therapeutic potential of NUAK1 inhibition in various cancer types. Studies have shown that WZ4003 suppresses the growth of colorectal tumor xenografts, and its scaffold has been used to develop more potent derivatives with in vivo efficacy [3]. Researchers can use WZ4003 as a benchmark compound to compare the activity of novel NUAK inhibitors in cellular and in vivo models, ensuring that new drug candidates achieve at least the same level of target engagement and functional effect [3]. This is a standard application in medicinal chemistry and preclinical drug discovery programs targeting the AMPK-related kinase family [3].

Chemical Biology Studies Requiring a Clean, Dual NUAK1/2 Inhibitor

For chemical biologists seeking to establish a definitive link between a cellular phenotype and NUAK kinase activity, WZ4003 is the only tool that combines dual NUAK1/NUAK2 inhibition with a pristine selectivity profile [1]. Unlike HTH-01-015 (which misses NUAK2) or XMD compounds (which hit many off-targets), WZ4003 allows for unambiguous interpretation of results [1]. Its use is essential in proteomics and phosphoproteomics studies where off-target kinase inhibition could lead to false-positive pathway activation or misleading network analyses [1]. This makes WZ4003 a mandatory reference compound in any study aiming to deconvolute the signaling network downstream of LKB1 and AMPK-related kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WZ4003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.